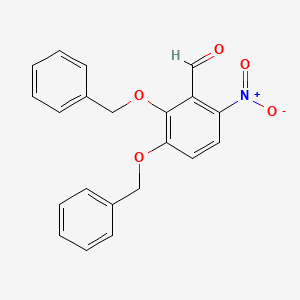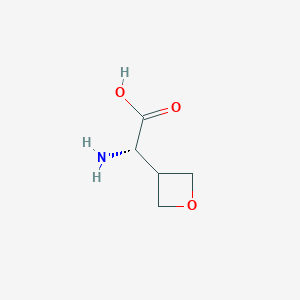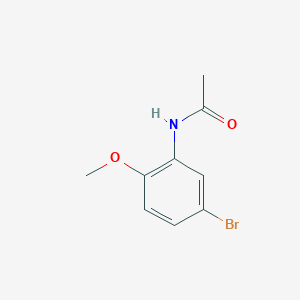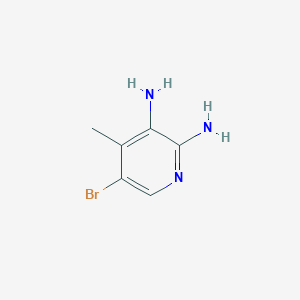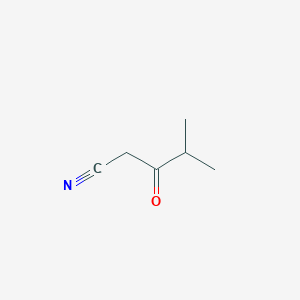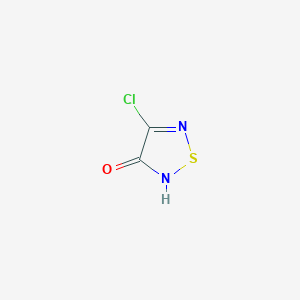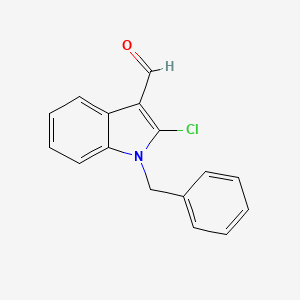
1-Benzyl-2-chloro-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
1-Benzyl-2-chloro-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are characterized by a 2,3-benzopyrrole structure and are important in various chemical reactions due to their diverse reactivity. This particular compound has a benzyl group attached to the nitrogen atom of the indole ring and a chloro and aldehyde functional group at the second and third positions, respectively.
Synthesis Analysis
The synthesis of related 2-chloroindole-3-carbaldehydes has been reported through a one-pot photochemical annulation process. This method involves the coupling of 2-chloroindole-3-carbaldehydes with styrenes, followed by electrocyclic reactions and deformylative aromatization in the presence of pyridine, yielding benzo[c]carbazoles in moderate to high yields . Another synthesis approach for chloroindole carbaldehydes utilizes the Vilsmeier reagent (DMF/POCl3) to obtain 3-chloro-1H-indole-2-carboxaldehydes from various substituted amino benzoic acids, indicating the versatility of chloroindole synthesis .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde has been elucidated using single-crystal X-ray diffraction methods. For instance, the structure of triazolo(thiadiazepino)indoles, which are synthesized from the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with amino triazole thiols, was established through this technique . Such structural analyses are crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions Analysis
1-Benzyl-2-chloro-1H-indole-3-carbaldehyde can be expected to participate in various chemical reactions due to the presence of reactive functional groups. The chloro group can undergo substitution reactions, while the aldehyde group can be involved in nucleophilic addition reactions. For example, the reaction of 2-chloroindole-3-carbaldehydes with amino triazole thiols leads to the formation of new heterocyclic compounds, indicating the potential for 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde to engage in similar reactions . Additionally, photocyclization reactions have been employed to synthesize azaheterocyclo-fused benzo[c]carbazoles from 2-haloindole-3-carbaldehydes, showcasing the photochemical reactivity of these compounds .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. For instance, compounds like 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde exhibit intramolecular hydrogen bonding and intermolecular π-π stacking, which contribute to their solid-state structure and stability . These interactions are likely to influence the solubility, melting point, and crystalline nature of similar indole carbaldehydes. The presence of the chloro and aldehyde groups in 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde would also affect its reactivity and interaction with solvents and other chemicals.
Applications De Recherche Scientifique
Catalytic Applications
1-Benzyl-2-chloro-1H-indole-3-carbaldehyde and its derivatives have shown significant applications in catalysis. For instance, compounds derived from this chemical have been used as catalysts in Suzuki–Miyaura coupling and allylation of aldehydes. Singh et al. (2017) synthesized compounds from 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde, which efficiently catalyzed these reactions (Singh, Saleem, Pal, & Singh, 2017).
Synthesis of Heterocyclic Compounds
The compound is also instrumental in the synthesis of novel heterocyclic compounds. Vikrishchuk et al. (2019) discovered that reacting 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with certain thiols yielded new triazolo(thiadiazepino)indoles (Vikrishchuk, Suzdalev, Dranikova, Tkachev, & Shilov, 2019). This shows its versatility in creating complex chemical structures.
Formation of Pyrimidoindoles
In another study, Suzdalev et al. (2013) demonstrated the use of 2-chloro-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde in forming pyrimido[1,2-a]indole derivatives when reacted with aromatic amines (Suzdalev, Den’kina, & Tkachev, 2013). This highlights its role in synthesizing diverse chemical structures.
Applications in Photocyclization
Lu et al. (2011) explored its application in photocyclization reactions. They developed a one-pot synthesis method for azaheterocyclo[1,2,3-lm]-fused benzo[c]carbazoles using derivatives of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde (Lu, Wang, Yang, Li, Shi, Zhang, & Tu, 2011). This underlines its potential in photochemical transformations.
Synthesis of N-Arylated Indole-3-Substituted-2-Benzimidazoles
Anwar et al. (2023) utilized 1H-indole-3-carbaldehyde in synthesizing N-arylated indole-3-substituted-2-benzimidazoles, showcasing its relevance in creating compounds with potential anticancer properties (Anwar, Basha, Reddy, Settipalli, Prasad, Kumar, Basha, Aruna, & Mulakayala, 2023).
Safety And Hazards
“1-Benzyl-2-chloro-1H-indole-3-carbaldehyde” is classified as an irritant. It has hazard statements H302-H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction. Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Orientations Futures
The future directions of “1-Benzyl-2-chloro-1H-indole-3-carbaldehyde” and its derivatives involve their potential applications in the synthesis of biologically active structures. They are ideal precursors for the synthesis of active molecules and have shown promise in the assembly of pharmaceutically interesting scaffolds .
Propriétés
IUPAC Name |
1-benzyl-2-chloroindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-16-14(11-19)13-8-4-5-9-15(13)18(16)10-12-6-2-1-3-7-12/h1-9,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEIMHAFRQLQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441838 | |
| Record name | 2-Chloro-1-benzyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-chloro-1H-indole-3-carbaldehyde | |
CAS RN |
77655-46-0 | |
| Record name | 2-Chloro-1-benzyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



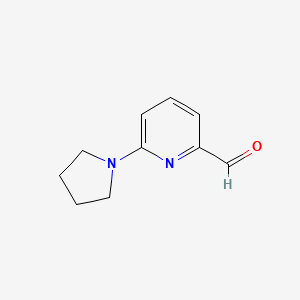
![3-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B1278274.png)
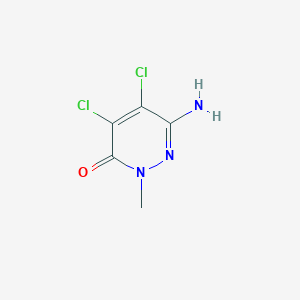
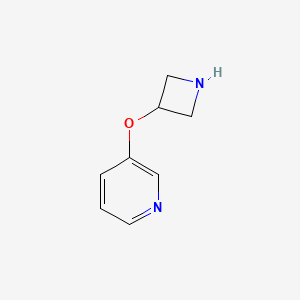
![4-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1278281.png)
